molecular formula C24H20FN5O4S B2707373 Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate CAS No. 1113121-08-6

Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate

Cat. No. B2707373
CAS RN: 1113121-08-6
M. Wt: 493.51
InChI Key: JCOXVLZQYYSMQZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a fluorophenyl group, a carbamoyl group, a triazolopyridine ring, and a thioacetamido group attached to a benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyridine ring is a heterocyclic ring containing nitrogen atoms, which can participate in various types of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. The presence of the ester group, for example, means it could undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

Complex heterocycles, including those similar to Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate, are synthesized and characterized for their unique chemical properties. For example, studies like those by Fadda et al. (2017) and Mohamed (2021) focus on the synthesis of innovative heterocycles incorporating thiadiazole and pyridine moieties, respectively. These compounds are synthesized through various chemical reactions and characterized using spectroscopic techniques to understand their structure and potential chemical behaviors Fadda et al., 2017; Mohamed, 2021.

Antimicrobial Applications

Compounds with complex heterocyclic structures are often evaluated for their antimicrobial properties. For instance, El‐Kazak and Ibrahim (2013) synthesized a novel series of polynuclear pyrido and thiazolo triazoloquinazolines, which were screened for antimicrobial activity. Such studies suggest that structurally complex heterocycles could serve as potential antimicrobial agents, providing a foundational approach for the development of new drugs or pesticides El‐Kazak & Ibrahim, 2013.

Biological Evaluation and Drug Discovery

Further research explores the modification and evaluation of heterocyclic compounds for biological applications. Wang et al. (2015) investigated modifications of a specific compound for its anticancer effects, toxicity, and inhibitory activity against PI3Ks and mTOR, highlighting the potential of these compounds in drug discovery and development Wang et al., 2015.

Future Directions

The future research directions would depend on the intended application of this compound. Given its complex structure, it could be of interest in the field of medicinal chemistry, where modifications to its structure could be explored to optimize its binding to specific biological targets .

properties

IUPAC Name

ethyl 2-[[2-[[6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O4S/c1-2-34-23(33)18-8-3-4-9-19(18)27-21(31)14-35-24-29-28-20-11-10-15(13-30(20)24)22(32)26-17-7-5-6-16(25)12-17/h3-13H,2,14H2,1H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOXVLZQYYSMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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